1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic diazene-thione derivative characterized by a 1,4-diazaspiro[4.5]dec-3-ene-2-thione core. Its molecular formula is C₂₂H₁₈Cl₃N₃O₃S, with a molecular weight of 510.82 g/mol and CAS registry number 899782-11-7 . The compound features a 4-chloro-3-nitrobenzoyl group at position 1 and a 2,4-dichlorophenyl substituent at position 2.
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl3N3O3S/c22-13-5-6-14(16(24)11-13)18-20(31)26(21(25-18)8-2-1-3-9-21)19(28)12-4-7-15(23)17(10-12)27(29)30/h4-7,10-11H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHFBKXYQJUPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest various mechanisms of action, making it a candidate for further research in pharmacology.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 396.29 g/mol. Its structure includes a diazaspirodecane core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H14Cl2N4O2S |
| Molecular Weight | 396.29 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione exhibit significant cytotoxic effects against various cancer cell lines. For instance, the presence of the 4-chloro-3-nitro group has been shown to enhance the antiproliferative activity in small cell lung cancer (SCLC) models. In one study, modifications to the phenyl piperazine ring were found to impact toxicity and potency significantly, suggesting that structural optimization could lead to more effective anticancer agents .
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The compound may interact with cellular targets such as proteins involved in cell cycle regulation and apoptosis, leading to increased cell death in malignant cells .
Study on SCLC Cells
In a comprehensive study focusing on SCLC cells, it was found that the compound induced cell death through mechanisms independent of Sec14, a protein involved in membrane trafficking. The study highlighted that structural modifications at various positions on the benzamide ring could enhance or diminish biological activity .
Inhibition of Acetylcholinesterase
Another aspect of research has explored the inhibition of acetylcholinesterase by derivatives related to this compound. Such activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Modifications to the Benzoyl Group
The benzoyl group at position 1 is a key site of structural diversity:
- Target compound : 4-Chloro-3-nitrobenzoyl (electron-withdrawing nitro and chloro groups).
- 1-(4-Methylbenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione (CAS 899910-51-1): Incorporates a methyl (-CH₃) group on the benzoyl ring (electron-donating), resulting in a molecular formula of C₂₃H₂₂Cl₂N₂OS and molecular weight of 445.4 g/mol .
- 1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899917-32-9): Substitutes bromine (-Br) for nitro, with molecular formula C₂₂H₁₉BrCl₂N₂OS and molecular weight 510.3 g/mol .
Modifications to the Phenyl Group
The phenyl group at position 3 also varies:
- 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899926-57-9): Lacks the nitro and dichlorophenyl groups; molecular formula C₁₄H₁₅ClN₂S , molecular weight 278.8 g/mol .
- 3-(2,4-Dichlorophenyl)-1-(3,4-dimethoxybenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899911-16-1): Features methoxy (-OCH₃) groups on the benzoyl ring, molecular formula C₂₄H₂₄Cl₂N₂O₃S , molecular weight 491.4 g/mol .
Spiro Ring Modifications
- Spiro[4.5]dec vs. Spiro[4.6]undec : The target compound’s spiro[4.5]dec system (10-membered ring) contrasts with spiro[4.6]undec (11-membered ring) derivatives like 3-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione . Larger spiro rings may alter puckering dynamics (see for general ring puckering principles).
Physicochemical Properties
Electronic and Steric Effects
- Steric Hindrance : Bulkier substituents (e.g., bromine in ) may reduce conformational flexibility, whereas smaller groups like -Cl allow tighter packing in crystalline states (see for bond angle data).
Solubility and Lipophilicity
- The nitro group in the target compound likely reduces aqueous solubility compared to methoxy or methyl derivatives.
- Higher halogen content (e.g., Cl, Br) increases lipophilicity, as seen in the brominated analog (logP estimated >5) .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of solvent polarity, temperature, and stoichiometry. For example, absolute ethanol with glacial acetic acid as a catalyst (0.001 mol ratio) under reflux for 4–6 hours is effective for analogous spirocyclic compounds . Post-reaction purification via column chromatography (e.g., silica gel with dichloromethane/methanol eluent) ensures high purity. Monitoring reaction progress using TLC and adjusting substituent reactivity (e.g., nitro vs. chloro groups) can mitigate side reactions .
Q. Which spectroscopic techniques are most effective for characterizing its spirocyclic structure?
- Methodological Answer :
- X-ray crystallography provides unambiguous structural confirmation, particularly for spirocyclic systems (as demonstrated for similar diazaspiro compounds) .
- ¹H/¹³C NMR identifies substituent environments, with distinct shifts for nitro (δ ~8.5 ppm) and dichlorophenyl groups (δ ~7.2–7.8 ppm).
- FT-IR confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
Q. How do electron-withdrawing groups (nitro, chloro) influence its stability under varying pH conditions?
- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 25–40°C) with HPLC monitoring. The nitro group enhances electrophilicity, increasing susceptibility to hydrolysis at high pH, while chloro substituents improve lipophilicity and thermal stability. UV-Vis spectroscopy can track degradation kinetics .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the nitrobenzoyl group likely acts as an electron-deficient center, directing nucleophilic attacks. Solvent effects (PCM model) and Mulliken charge analysis further elucidate reaction pathways .
Q. What strategies resolve discrepancies in biological activity data across assay models?
- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxicity) require:
- Dose-response normalization : Use IC₅₀/EC₅₀ ratios to compare potency.
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., ATP luminescence vs. MTT).
- Target validation : Employ CRISPR knockouts or enzyme inhibition assays (e.g., ITC/SPR for binding affinity quantification) to confirm specificity .
Q. What mechanistic insights arise from studying its interaction with enzyme targets?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes.
- Molecular Dynamics (MD) Simulations (e.g., GROMACS) model conformational changes in enzyme active sites upon ligand binding.
- Kinetic Assays : Measure kcat/KM changes to identify competitive vs. non-competitive inhibition modes, as shown for diazaspiro-based anticonvulsants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
